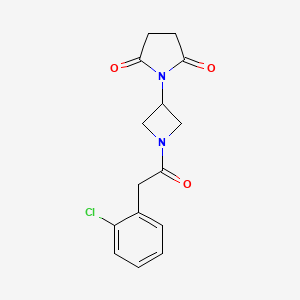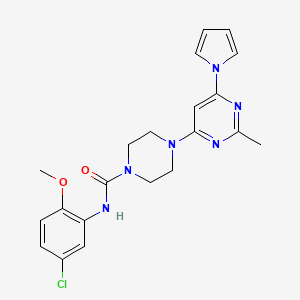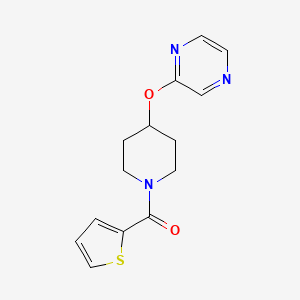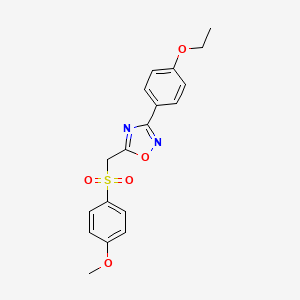
5-Bromo-1-ethyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3. It has a molecular weight of 176.01 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-ethyl-1H-1,2,4-triazole consists of a triazole ring with a bromine atom and an ethyl group attached. The SMILES string for this compound is CCn1ncnc1Br .Physical And Chemical Properties Analysis
5-Bromo-1-ethyl-1H-1,2,4-triazole is a solid compound . It has high chemical stability and is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Scientific Research Applications
Synthesis and Antimicrobial Activities
5-Bromo-1-ethyl-1H-1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Demirbas et al. (2004) demonstrated that certain compounds with this structure exhibited significant antimicrobial activity against a range of microorganisms, though no antifungal activity was observed against yeast-like fungi. The study further found inhibitory effects on mycelial growth by specific compounds, indicating potential applications in controlling microbial growth (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Predicted Biological Activities
The relationship between chemical structure and biological activity has been extensively studied in triazole derivatives. Bigdan (2021) analyzed S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols, revealing their potential to demonstrate antioxidant, antihypoxic, and even antitumor activities. This research underscores the potential for these compounds in various medicinal applications, such as cancer treatment and oxidative stress reduction (Bigdan, 2021).
Supramolecular Interactions
Research on 1,2,3-triazoles has revealed their diverse supramolecular interactions, which are significant for applications in supramolecular and coordination chemistry. Schulze and Schubert (2014) highlighted the versatile functional unit of the triazole, which allows for successful applications in areas such as anion recognition, catalysis, and photochemistry. This broad range of interactions makes 1,2,3-triazoles, including this compound, valuable in various scientific fields (Schulze & Schubert, 2014).
Click Chemistry in Drug Discovery
The role of 1,2,3-triazoles in click chemistry, a modular approach used in drug discovery, has been noted for its reliability and practicality. Kolb and Sharpless (2003) discussed the bio-compatibility of the reactants and the high degree of specificity in the triazole formation, making it a powerful tool in the development of new drugs (Kolb & B. Sharpless, 2003).
Safety and Hazards
Future Directions
Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups. As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target . Therefore, 5-Bromo-1-ethyl-1H-1,2,3-triazole and similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
5-bromo-1-ethyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-4(5)3-6-7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBVKTONEWDMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

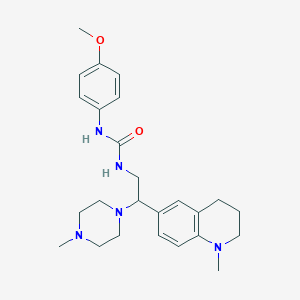
![3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2644315.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)
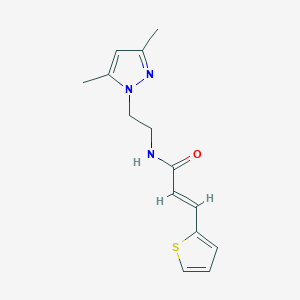
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2644318.png)
![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)
![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2644323.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)

